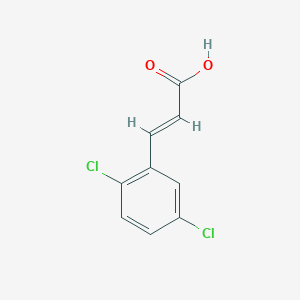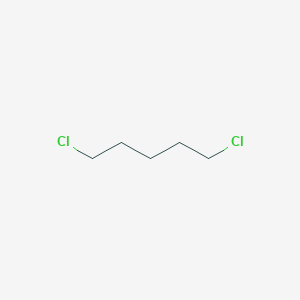
1,5-Dichlorpentan
Übersicht
Beschreibung
1,5-Dichloropentane is an organic compound with the chemical formula C5H10Cl2. It is a colorless, volatile liquid with a sweet, chloroform-like odor. It is primarily used as a solvent in the production of pharmaceuticals, cosmetics, and other products. It is also used in the synthesis of other compounds, such as 1,5-dichloro-2-pentanol. 1,5-Dichloropentane is an important intermediate in the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von symmetrischen Sulfiden
1,5-Dichlorpentan: wird zur Synthese von symmetrischen Sulfiden verwendet, die in verschiedenen chemischen Prozessen wichtig sind. Die Reaktion mit Natriumsulfid erzeugt Tetrahdrothiopyran (Thian), eine Verbindung, die als Baustein in der organischen Synthese verwendet werden kann .
Herstellung von Tetrahdrothiopyran (Thian)
Tetrahdrothiopyran, auch bekannt als Thian, wird unter Verwendung von This compound hergestellt. Thian dient aufgrund seiner schwefelhaltigen heterocyclischen Struktur als Schlüsselzwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien .
Synthese organischer Verbindungen
Als Organochlorid ist This compound ein wertvolles Reagenz bei der Synthese verschiedener organischer Verbindungen. Seine Reaktivität mit verschiedenen Nukleophilen ermöglicht die Herstellung einer breiten Palette von Produkten mit potenziellen Anwendungen in der Materialwissenschaft und der Arzneimittelentwicklung .
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Polymeren zu modifizieren und neue Materialien mit gewünschten Eigenschaften wie erhöhter Haltbarkeit oder spezifischer Leitfähigkeit zu erzeugen .
Arzneimittelentwicklung
Die chemischen Eigenschaften von This compound machen es zu einem Kandidaten für die Entwicklung neuer Medikamente. Seine Fähigkeit, Bindungen mit anderen organischen Molekülen einzugehen, kann zur Schaffung neuartiger therapeutischer Wirkstoffe führen .
Herstellung von Agrochemikalien
This compound: kann bei der Herstellung von Agrochemikalien verwendet werden. Seine chemische Struktur kann in Pestizide und Herbizide eingebaut werden und trägt so zu effektiveren Pflanzenschutzlösungen bei .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in verschiedenen chromatographischen Verfahren verwendet werden, um bei der Identifizierung und Quantifizierung von Substanzen zu helfen .
Chemieunterricht
Schließlich kann This compound in Bildungseinrichtungen eingesetzt werden, um Studenten chemische Reaktionen und Synthesetechniken zu demonstrieren und ein praktisches Verständnis der Prinzipien der organischen Chemie zu fördern .
Wirkmechanismus
Target of Action
1,5-Dichloropentane is a chemical compound with the formula Cl(CH2)5Cl . . It’s primarily used in chemical synthesis
Mode of Action
It has been shown to self-assemble into molecular lines on silicon substrates, which could potentially influence its interactions with biological targets .
Pharmacokinetics
The pharmacokinetic properties of 1,5-Dichloropentane, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its chemical structure, it’s likely to be lipophilic, which could influence its absorption and distribution within the body. More research is needed to confirm these properties .
Action Environment
The action of 1,5-Dichloropentane could potentially be influenced by various environmental factors. For example, its volatility and reactivity could be affected by temperature and pH. Additionally, its lipophilicity could influence its behavior in hydrophobic environments, such as within cell membranes .
Biochemische Analyse
Cellular Effects
It has been shown to self-assemble into molecular lines on silicon substrates, which could potentially influence cellular function .
Temporal Effects in Laboratory Settings
It has a boiling point of 180°C and a melting point of -72°C , suggesting that it is stable under normal laboratory conditions.
Eigenschaften
IUPAC Name |
1,5-dichloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKDGROORAKTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022094 | |
| Record name | 1,5-Dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,5-Dichloropentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.13 [mmHg] | |
| Record name | 1,5-Dichloropentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-76-2 | |
| Record name | 1,5-Dichloropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dichloropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-DICHLOROPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dichloropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DICHLOROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4A5V83WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5-Dichloropentane?
A1: 1,5-Dichloropentane has the molecular formula C5H10Cl2 and a molecular weight of 141.05 g/mol. []
Q2: Is there any structural information available for 1,5-Dichloropentane complexed with other molecules?
A2: Yes, research has explored the structure of 1,5-Dichloropentane-urea complexes. []
Q3: Are there studies on the heat capacity of 1,5-Dichloropentane?
A3: Yes, the heat capacities of 1,5-Dichloropentane have been measured at various temperatures. Researchers observed a temperature dependence of the heat capacity. []
Q4: How does 1,5-Dichloropentane interact with silicon surfaces?
A4: Studies employing Scanning Tunneling Microscopy (STM) revealed that 1,5-Dichloropentane molecules physisorb onto silicon (100)-2x1 surfaces. Interestingly, these molecules self-assemble into linear structures perpendicular to the silicon dimer rows. This assembly process, termed Dipole-Directed Assembly (DDA), is driven by dipole interactions between the molecules. []
Q5: Can 1,5-Dichloropentane be used in organic synthesis?
A5: Yes, 1,5-Dichloropentane serves as a valuable reagent in organic synthesis. For example, it acts as a starting material for preparing a dienediol acetonide, a key intermediate in the synthesis of the natural product (+)-obolactone. [] Additionally, it is used in the synthesis of aromatic polyethers using phase transfer catalysis. []
Q6: Does 1,5-Dichloropentane exhibit any catalytic properties?
A6: While 1,5-Dichloropentane itself may not function as a catalyst, it plays a crucial role in the synthesis of catalysts. For instance, it is used in the preparation of quaternary ammonium gemini fluorinated surfactants, which demonstrate high surface activity and low critical micelle concentration. []
Q7: What is the impact of 1,5-Dichloropentane on hepatic triglyceride secretion?
A7: Research indicates that 1,5-Dichloropentane, along with other dichloroalkanes, can inhibit hepatic triglyceride secretion in a dose-dependent manner, both in vivo and in vitro. This effect appears to be correlated with the lipid solubility of the compound. []
Q8: Can microorganisms degrade 1,5-Dichloropentane?
A8: Yes, certain Actinomycete-like bacteria can degrade 1,5-Dichloropentane. This characteristic has been harnessed to develop a microbial bioassay for detecting halogenated hydrocarbons in water samples. []
Q9: Does 1,5-Dichloropentane pose any environmental risks?
A9: While specific ecotoxicological data might require further investigation, the potential environmental impact of 1,5-Dichloropentane should be considered, particularly regarding its release into water bodies. []
Q10: How does 1,5-Dichloropentane affect the permeability of butyl rubber composites?
A10: Studies investigating the impact of 1,5-Dichloropentane on biaxially stretched butyl rubber composite barriers revealed a decrease in breakthrough time due to reduced barrier thickness. Additionally, the steady-state permeation rate is influenced by both the tensile strain and barrier thickness reduction. []
Q11: What analytical techniques are employed to study 1,5-Dichloropentane?
A11: Various analytical methods are used to study 1,5-Dichloropentane and its interactions, including:
- Scanning Tunneling Microscopy (STM): To visualize the self-assembly of 1,5-Dichloropentane molecules on silicon surfaces. []
- Gas Chromatography (GC): To separate and quantify 1,5-Dichloropentane in mixtures, often coupled with detectors like Surface Acoustic Wave (SAW) devices for enhanced sensitivity. []
- Differential Scanning Microcalorimetry (DSC): To determine the heat capacity of 1,5-Dichloropentane at different temperatures. []
- Ion Selective Electrodes (ISE): Used in conjunction with microbial sensors to detect the release of halogen ions during the biodegradation of 1,5-Dichloropentane. []
Q12: Are there any ongoing efforts to find safer alternatives to 1,5-Dichloropentane?
A12: The research highlights the need for investigating alternative compounds with potentially lower environmental impact and toxicity profiles compared to 1,5-Dichloropentane. []
Q13: How can research infrastructure and resources be leveraged for further studies on 1,5-Dichloropentane?
A13: Continued research on 1,5-Dichloropentane can benefit from advanced computational chemistry tools, high-resolution analytical techniques, and interdisciplinary collaborations to delve deeper into its properties and applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



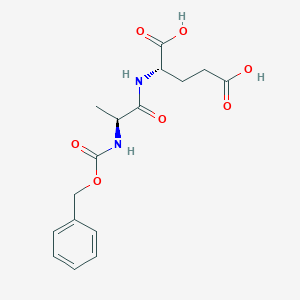
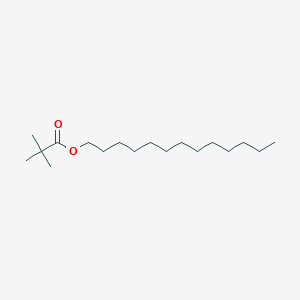
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
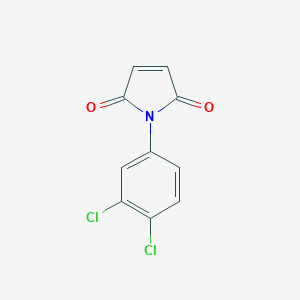
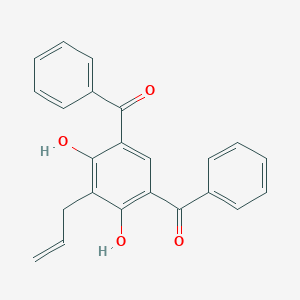

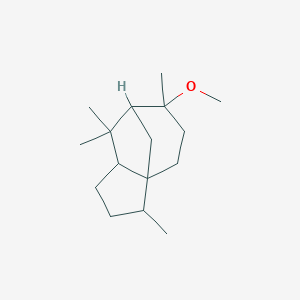
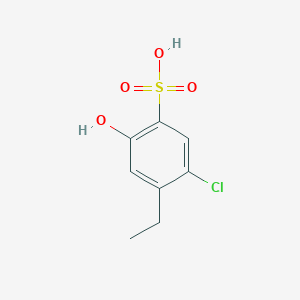
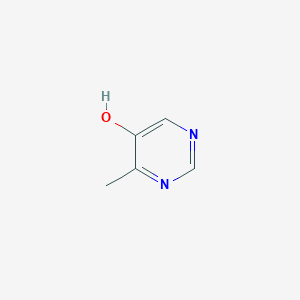


![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
